

An In-depth Technical Guide to N,N-Diethylallylamine (CAS 5666-17-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Diethylallylamine**

Cat. No.: **B1294321**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylallylamine, with the CAS number 5666-17-1, is a tertiary amine that serves as a valuable building block in organic synthesis. Its chemical structure, featuring both a reactive allyl group and a nucleophilic diethylamino moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential applications in research and development.

Chemical and Physical Properties

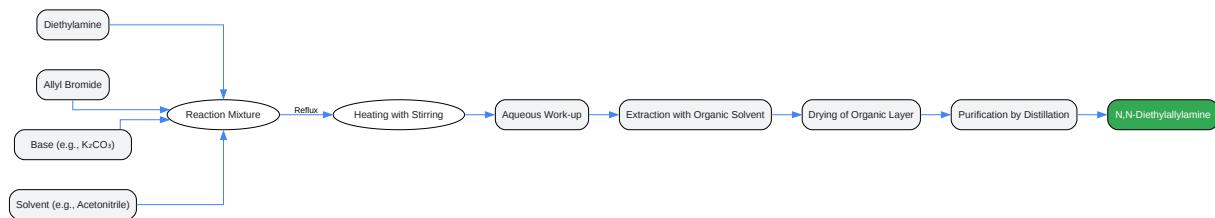
A summary of the key quantitative data for **N,N-Diethylallylamine** is presented in the tables below for easy reference and comparison.

Table 1: General Properties of N,N-Diethylallylamine

Property	Value	Reference(s)
CAS Number	5666-17-1	[1]
Molecular Formula	C ₇ H ₁₅ N	[1]
Molecular Weight	113.20 g/mol	[1]
IUPAC Name	N,N-diethylprop-2-en-1-amine	[2]
Synonyms	N-Allyldiethylamine, Allyldiethylamine	[2]
Appearance	Colorless to almost colorless clear liquid	

Table 2: Physical Properties of **N,N-Diethylallylamine**

Property	Value	Reference(s)
Boiling Point	110 °C at 760 mmHg	[3] [4] [5]
Density	0.760 - 0.773 g/mL	[3]
Refractive Index	1.4180 - 1.4210	[6]
Flash Point	14 °C	[7]


Table 3: Spectroscopic Data for **N,N-Diethylallylamine**

Spectrum	Data	Reference(s)
¹ H NMR	Data not readily available in literature.	
¹³ C NMR	Data not readily available in literature. A reference to the spectrum exists.	[8]
Mass Spectrum (EI)	Data available, but detailed fragmentation not fully elucidated in readily available sources.	[2]
Infrared (IR)	Data available, but detailed peak assignments not fully elucidated in readily available sources.	[2]

Experimental Protocols

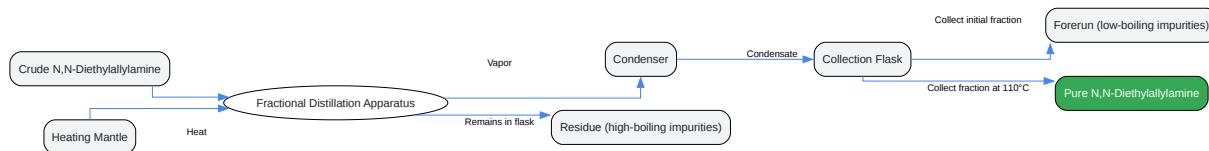
Synthesis of N,N-Diethylallylamine

A common method for the synthesis of tertiary amines such as **N,N-Diethylallylamine** is the alkylation of a secondary amine with an alkyl halide. The following is a plausible experimental protocol for the synthesis of **N,N-Diethylallylamine** from diethylamine and allyl bromide.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N,N-Diethylallylamine**.

Materials:


- Diethylamine
- Allyl bromide
- Potassium carbonate (K₂CO₃), anhydrous
- Acetonitrile (anhydrous)
- Diethyl ether (or other suitable extraction solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add diethylamine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.
- Stir the mixture under a nitrogen atmosphere and cool to 0 °C in an ice bath.
- Slowly add allyl bromide (1.1 equivalents) dropwise to the stirred suspension.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the acetonitrile.
- Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation under atmospheric pressure to yield pure **N,N-Diethylallylamine** (b.p. 110 °C).

Purification of N,N-Diethylallylamine

If the synthesized **N,N-Diethylallylamine** contains impurities, fractional distillation is the most common and effective method of purification.

[Click to download full resolution via product page](#)

Caption: Purification workflow for **N,N-Diethylallylamine**.

Procedure:

- Set up a fractional distillation apparatus with a Vigreux column.
- Charge the distillation flask with the crude **N,N-Diethylallylamine**.
- Heat the flask gently using a heating mantle.
- Discard the initial fraction (forerun) that distills at a lower temperature.
- Collect the fraction that distills at a constant temperature of approximately 110 °C. This is the pure **N,N-Diethylallylamine**.
- Stop the distillation before the flask runs dry to avoid the concentration of potentially unstable residues.

Potential Reactions and Applications

N,N-Diethylallylamine is a versatile intermediate in organic synthesis. Its reactivity can be broadly categorized by the reactions of its two key functional groups: the tertiary amine and the allyl group.

Reactions of the Tertiary Amine

The lone pair of electrons on the nitrogen atom makes **N,N-Diethylallylamine** a nucleophile and a base. It can undergo reactions such as:

- Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.
- Oxidation: Can be oxidized to the corresponding N-oxide.

Reactions of the Allyl Group

The double bond in the allyl group is susceptible to a variety of addition and transformation reactions, including:

- Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene to a primary alcohol, yielding 3-(diethylamino)propan-1-ol. This is an anti-Markovnikov addition of water across the double bond.[\[4\]](#)
- Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
- Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form the corresponding epoxide.
- Polymerization: The allyl group can participate in polymerization reactions.

Safety and Handling

N,N-Diethylallylamine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and can cause severe skin burns and eye damage. Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Conclusion

N,N-Diethylallylamine is a versatile chemical intermediate with potential applications in various areas of organic synthesis. This guide has provided a summary of its key properties, detailed experimental protocols for its preparation and purification, and an overview of its reactivity. Researchers and drug development professionals can use this information as a starting point for the safe and effective utilization of this compound in their work. Further

investigation into its specific reaction kinetics, mechanisms, and applications in the synthesis of novel molecules is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 6. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 7. N,N-Diethylaniline [webbook.nist.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N,N-Diethylallylamine (CAS 5666-17-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294321#n-n-diethylallylamine-cas-number-5666-17-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com